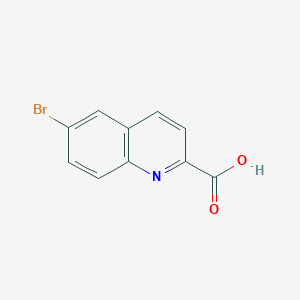

6-Bromoquinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGCFISFRKCLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495748 | |

| Record name | 6-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65148-10-9 | |

| Record name | 6-Bromo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65148-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoquinoline-2-carboxylic acid (CAS No. 65148-10-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromoquinoline-2-carboxylic acid, a key building block in medicinal chemistry. This document consolidates its physicochemical properties, spectral data, synthesis, and potential applications in drug discovery, presenting the information in a structured and accessible format for researchers and scientists.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the molecular formula C₁₀H₆BrNO₂.[1][2] Its molecular structure, featuring a quinoline core substituted with a bromine atom and a carboxylic acid group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 65148-10-9 | [1][2] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2] |

| Molecular Weight | 252.06 g/mol | [1][2] |

| Physical Form | Solid | [4] |

| Boiling Point | 403.1 °C at 760 mmHg | [5] |

| Density | 1.7 g/cm³ | [5] |

| Solubility | Soluble in various organic solvents.[4] Specific quantitative data is not readily available. | [6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Spectroscopic Data

The identity and purity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.50 (d, J=9 Hz, 1H), 8.38 (d, J=2 Hz, 1H), 8.13 (d, J=9 Hz, 1H), 8.06 (d, J=9 Hz, 1H), 7.96 (m, 1H) | [1] |

| ES-LCMS | m/z 253 [M+H]⁺ | [1] |

| ¹³C NMR | Specific data not available in the searched literature. | |

| FT-IR | Specific data not available in the searched literature. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.[1]

Experimental Workflow: Synthesis of this compound

References

physical and chemical properties of 6-Bromoquinoline-2-carboxylic acid

An In-depth Technical Guide on the Core Physical and Chemical Properties of 6-Bromoquinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing key data, experimental protocols, and logical workflows.

Core Properties and Data

A summary of the key is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 65148-10-9 | [1][2] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2] |

| Molecular Weight | 252.06 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| SMILES | OC(=O)C1=NC2=C(C=C1)C=C(Br)C=C2 | [4] |

| InChI | InChI=1S/C10H6BrNO2/c11-7-2-3-8-5-6(10(13)14)12-9(8)4-1/h1-5H,(H,13,14) | |

| InChIKey | XJFQIXIATLJFEK-UHFFFAOYSA-N | |

| Storage Temperature | -20°C | [2] |

| Solubility | No quantitative data is readily available. It is expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and methanol. | |

| pKa | No experimentally determined value is readily available. As a carboxylic acid, the pKa is expected to be in the range of 4-5. |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.50 (d, J = 9 Hz, 1H), 8.38 (d, J = 2 Hz, 1H), 8.13 (d, J = 9 Hz, 1H), 8.06 (d, J = 9 Hz, 1H), 7.96 (m, 1H) | [1] |

| Mass Spectrometry (ES-LCMS) | m/z 253 ([M + H]⁺) | [1] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks: O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1760-1690 cm⁻¹), C-O stretch (~1320-1210 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), C=C and C=N stretches (~1600-1450 cm⁻¹), and C-Br stretch (~690-515 cm⁻¹). | [5][6][7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from 6-bromo-2-(tribromomethyl)quinoline.

Materials:

-

6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol)

-

Concentrated sulfuric acid (0.75 L)

-

Water (1.75 L for suspension, 3 L for dilution)

Procedure:

-

To a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline in water (1.75 L), slowly add concentrated sulfuric acid (0.75 L) over a period of 15 minutes.

-

Heat the resulting suspension at 150°C (oil bath temperature) for 5 hours.

-

After the reaction is complete, cool the mixture.

-

Collect the precipitate by filtration, wash it with water, and dry it to obtain the first crop of 6-bromo-2-quinolinecarboxylic acid as a solid (127.6 g).

-

Dilute the filtrate with water (3 L) to precipitate a second crop of the product (55.7 g).

-

The combined yield of the product is 183.3 g (96%).

General Protocol for NMR Spectroscopic Analysis[8]

This protocol outlines a general procedure for acquiring NMR spectra of quinoline carboxylic acid derivatives.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent where the compound is soluble, such as DMSO-d₆.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required.

-

Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

General Protocol for Mass Spectrometry Analysis[9][10]

This protocol provides a general workflow for the analysis of quinoline derivatives by mass spectrometry.

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

-

Take an aliquot (e.g., 100 µL) of this solution and dilute it further with an appropriate solvent to a final concentration suitable for the instrument (e.g., in the µg/mL range).

-

If any precipitate is present, the solution must be filtered before analysis to prevent instrument blockages.

-

Transfer the final solution to a standard 2 mL mass spectrometry vial with a screw cap and septum.

Data Acquisition:

-

Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion mode). For this compound, the protonated molecule [M+H]⁺ is observed in positive ion mode.

-

Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1stsci.com [1stsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Structure Elucidation of 6-Bromoquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromoquinoline-2-carboxylic acid (CAS No. 65148-10-9), a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the fundamental physicochemical properties, detailed spectroscopic data, and the methodologies employed for its characterization.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol .[1] Its structure comprises a quinoline core substituted with a bromine atom at the 6-position and a carboxylic acid group at the 2-position.

| Property | Value | Reference |

| CAS Number | 65148-10-9 | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| Appearance | Solid |

Synthesis

A common synthetic route to this compound involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.[1]

Diagram of the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.50 | Doublet (d) | 9 | H-4 |

| 8.38 | Doublet (d) | 2 | H-5 |

| 8.13 | Doublet (d) | 9 | H-3 |

| 8.06 | Doublet (d) | 9 | H-8 |

| 7.96 | Multiplet (m) | - | H-7 |

Data acquired in DMSO-d₆ at 400 MHz.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~150-155 | C-2 |

| ~147-150 | C-8a |

| ~136-138 | C-4 |

| ~132-135 | C-7 |

| ~130-132 | C-5 |

| ~128-130 | C-4a |

| ~122-125 | C-3 |

| ~120-123 | C-6 |

| ~118-121 | C-8 |

Predicted values based on known substituent effects on the quinoline ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1600 | Medium-Strong | C=C and C=N stretching (Quinoline ring) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| 750-850 | Strong | C-H out-of-plane bending (Aromatic) |

| 500-600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

| m/z | Interpretation |

| 253 | [M+H]⁺ |

Data obtained via Electrospray Ionization (ESI).[1] The presence of bromine would be confirmed by a characteristic M+2 isotopic pattern in a high-resolution mass spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2]

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

-

¹H NMR Acquisition: A standard proton pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[4]

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ using an FT-IR spectrometer. A background spectrum is subtracted from the sample spectrum.[4]

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The analysis is performed using a mass spectrometer equipped with an appropriate ionization source (e.g., ESI).

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the ions is measured.

Structural Elucidation Workflow

The logical process for the structural elucidation of this compound is outlined below.

Workflow for the Structural Elucidation of this compound

Caption: A logical workflow for the structural elucidation of a target molecule.

Conclusion

The collective analysis of physicochemical properties and spectroscopic data provides a comprehensive and unambiguous structural elucidation of this compound. The presented data and methodologies serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Spectroscopic and Biological Insights into 6-Bromoquinoline-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromoquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. This document details available spectroscopic data, outlines experimental protocols for its characterization, and touches upon the potential biological significance of this class of molecules.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol [1][2] |

| CAS Number | 65148-10-9[1][2] |

Spectroscopic Data

A complete spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections present the available and expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound has been reported as follows:

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.50 | d | 9 | H4 |

| 8.38 | d | 2 | H5 |

| 8.13 | d | 9 | H3 |

| 8.06 | d | 9 | H8 |

| 7.96 | m | - | H7 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹³C NMR data for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as 6-bromoquinoline. The presence of the carboxylic acid group at the C2 position will significantly influence the chemical shifts of the surrounding carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C2 | ~151 |

| C3 | ~122 |

| C4 | ~138 |

| C4a | ~148 |

| C5 | ~131 |

| C6 | ~121 |

| C7 | ~133 |

| C8 | ~129 |

| C8a | ~128 |

| COOH | 165-185[3] |

Note: These are predicted values and may differ from experimental results. The chemical shift for the carboxylic acid carbon is based on typical values for this functional group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Data for this compound [1]

| m/z | Interpretation |

| 253 | [M+H]⁺ |

Ionization Mode: Electrospray (ES-LCMS)[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| 1710-1680 | C=O stretch (conjugated carboxylic acid)[3] |

| ~1600, ~1500 | C=C and C=N stretching (quinoline ring) |

| ~1300 | C-O stretch and O-H bend |

| Below 800 | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to absorb in the UV region. The presence of the carboxylic acid group and the bromine atom will influence the absorption maxima. For many carboxylic acids, the absorption occurs around 210 nm, which is often too low to be of practical use for structural elucidation without further conjugation.[4]

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard one-pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (LC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for reversed-phase chromatography.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Biological Significance and Potential Applications

While specific studies on the biological activity of this compound are not extensively documented in the searched literature, the quinoline scaffold is a well-established pharmacophore in drug discovery. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Notably, quinoline-2-carboxylic acid itself has been investigated and shown to possess significant cytotoxicity against certain cancer cell lines, such as mammary (MCF7) and cervical (HeLa) cancer cells.[6] It is speculated that the co-planar arrangement of the carboxylic acid and the nitrogen atom may facilitate chelation with divalent metals, a potential mechanism for its biological activity.[6]

The introduction of a bromine atom at the 6-position of the quinoline ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Therefore, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammation.

Logical Relationship in Drug Discovery Context

The following diagram illustrates the logical progression from a core chemical structure to potential therapeutic applications.

Caption: Logical relationship from chemical structure to potential therapeutic application.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromoquinoline-2-carboxylic acid. The following sections detail the experimental protocols for acquiring ¹H and ¹³C NMR spectra, present the quantitative data in a clear tabular format, and offer an interpretation of the spectral features. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with this compound or related quinoline derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide array of pharmacologically active molecules. A thorough understanding of its molecular structure is paramount for its application in drug design and synthesis. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This guide focuses on the detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Data Presentation: ¹H and ¹³C NMR of this compound

The quantitative NMR data for this compound are summarized in the tables below. The ¹H NMR data was obtained from a spectrum recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-4 | 8.50 | Doublet (d) | 9.0 | 1H |

| H-5 | 8.38 | Doublet (d) | 2.0 | 1H |

| H-3 | 8.13 | Doublet (d) | 9.0 | 1H |

| H-8 | 8.06 | Doublet (d) | 9.0 | 1H |

| H-7 | 7.96 | Multiplet (m) | - | 1H |

Note: The ¹H NMR data is referenced from ChemicalBook and was recorded in DMSO-d₆.[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Estimated Chemical Shift (δ) [ppm] |

| C=O | 165 - 175 |

| C-2 | 150 - 155 |

| C-8a | 145 - 150 |

| C-4 | 138 - 142 |

| C-4a | 135 - 140 |

| C-7 | 130 - 135 |

| C-5 | 128 - 132 |

| C-8 | 125 - 130 |

| C-3 | 120 - 125 |

| C-6 | 118 - 122 |

Note: These are estimated values and should be confirmed with experimental data.

Experimental Protocols

The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for quinoline derivatives like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds. Other potential solvents include deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp and symmetrical NMR signals.

-

Pulse Sequence: A standard single-pulse experiment is typically employed.

-

Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-10 ppm for quinoline derivatives).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: For a sample of sufficient concentration, 8-16 scans are typically adequate. More scans may be necessary for dilute samples to achieve a good signal-to-noise ratio.

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: The spectral width should be set to cover the full range of carbon chemical shifts (typically 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have the correct absorptive lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons contributing to each signal.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with numbered positions to facilitate the discussion of NMR signal assignments.

Caption: Structure of this compound with atom numbering.

The logical workflow for the NMR analysis of this compound is depicted in the following diagram.

Caption: General workflow for NMR spectroscopic analysis.

References

mass spectrometry analysis of 6-Bromoquinoline-2-carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromoquinoline-2-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural elucidation and quantification are critical for assessing purity, studying metabolic pathways, and ensuring quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the sensitive and specific analysis of this compound. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailed experimental protocols, and expected fragmentation patterns.

Mass Spectrometric Behavior and Fragmentation

The mass spectrometric analysis of this compound is characterized by its distinct isotopic pattern and predictable fragmentation pathways. The molecular formula is C10H6BrNO2, with a molecular weight of approximately 252.06 g/mol .[1]

Molecular Ion and Isotopic Pattern

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.[2] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units.

In positive ion electrospray ionization (ESI) mode, the compound is readily protonated, forming the [M+H]⁺ ion.[1][3] Therefore, one would expect to see prominent ions at m/z 253 (for ⁷⁹Br) and 255 (for ⁸¹Br).

Fragmentation Pathways

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecular ion of this compound undergoes characteristic fragmentation. The primary fragmentation event is the loss of the carboxylic acid group.[3][4]

Common neutral losses from carboxylic acids include:

Further fragmentation of the 6-bromoquinoline ring structure can also occur, potentially involving the loss of hydrogen cyanide (HCN).[3]

Data Presentation

The expected quantitative data for the in positive ESI-MS is summarized in the table below.

| Ion | Description | m/z (⁷⁹Br) | m/z (⁸¹Br) |

| [M+H]⁺ | Protonated Molecular Ion | 253.0 | 255.0 |

| [M+H - H₂O]⁺ | Loss of Water | 235.0 | 237.0 |

| [M+H - CO₂]⁺ | Loss of Carbon Dioxide | 209.0 | 211.0 |

| [M+H - COOH]⁺ | Loss of Carboxyl Radical | 208.0 | 210.0 |

Experimental Protocols

For sensitive and selective quantification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is recommended.[3]

Sample Preparation

The choice of sample preparation is dependent on the matrix.

-

Protein Precipitation (for plasma or serum):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

-

Vortex for 1 minute to precipitate proteins.[3]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[3]

-

-

Solid-Phase Extraction (for complex matrices like tissue homogenates):

-

Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

-

Load the pre-treated and diluted sample.[3]

-

Wash the cartridge with 1 mL of 5% methanol in water.[3]

-

Elute the analyte with 1 mL of 2% formic acid in methanol.[3]

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[3]

-

LC-MS/MS Conditions

The following table outlines the recommended starting parameters for LC-MS/MS analysis.

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water[3] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |

| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration[3] |

| Flow Rate | 0.3 mL/min[3] |

| Injection Volume | 5 µL[3] |

| Column Temperature | 40°C[3] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| Capillary Voltage | 3.5 kV[3] |

| Desolvation Temperature | 400°C[3] |

| Desolvation Gas Flow | 800 L/hr[3] |

| Cone Gas Flow | 50 L/hr[3] |

| Collision Gas | Argon[3] |

| MRM Transitions (Proposed) | |

| This compound | Q1: 253.0 -> Q3: 209.0, 208.0 |

| Q1: 255.0 -> Q3: 211.0, 210.0 |

Mandatory Visualization

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Caption: General workflow for the LC-MS/MS analysis of this compound.

References

The Therapeutic Promise of Quinoline-2-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Among these, derivatives of quinoline-2-carboxylic acid have emerged as a particularly promising class of therapeutic agents, demonstrating significant potential in the treatment of a diverse range of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current research landscape, focusing on the quantitative biological activity, mechanisms of action involving key signaling pathways, and detailed experimental protocols for the evaluation of these versatile compounds.

Quantitative Biological Activity

The therapeutic efficacy of quinoline-2-carboxylic acid derivatives has been quantified across various preclinical models. The following tables summarize key data from published studies, offering a comparative analysis of their potency in different therapeutic areas.

Anticancer Activity

Quinoline-2-carboxylic acid derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[2] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2]

| Compound/Derivative | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |

| Quinoline-2-carboxylic acid | HeLa (Cervical) | Sulforhodamine B | Significant Cytotoxicity | [4] |

| Quinoline-2-carboxylic acid | MCF7 (Breast) | Sulforhodamine B | Growth Inhibition | [4] |

| Compound 5a (a quinoline derivative) | EGFR | Kinase Assay | 0.071 | [5][6] |

| Compound 5a (a quinoline derivative) | HER-2 | Kinase Assay | 0.031 | [5][6] |

| Erlotinib (Reference) | EGFR | Kinase Assay | 0.080 | [6] |

| Lapatinib (Reference) | HER-2 | Kinase Assay | 0.026 | [6] |

| Compound VII (Quinoline/Schiff base) | EGFR | Kinase Assay | 0.12 | [6] |

| Compound 5h (Quinoline/Schiff base) | HER-2 | Kinase Assay | 2.18 | [6] |

| Compound 15 (Quinoline derivative) | MCF-7 (Breast) | Not Specified | 15.16 | [7] |

| Compound 15 (Quinoline derivative) | HepG-2 (Liver) | Not Specified | 18.74 | [7] |

| Compound 15 (Quinoline derivative) | A549 (Lung) | Not Specified | 18.68 | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline-2-carboxylic acid derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4][8]

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | RAW264.7 | LPS-induced NO production | Appreciable | [4][9] |

| Quinoline-3-carboxylic acid | RAW264.7 | LPS-induced NO production | Appreciable | [4][9] |

| 8-(tosylamino)quinoline (8-TQ) | RAW264.7 | NO, TNF-α, PGE2 production | 1-5 | [10] |

| Quinoline-arylamidine hybrid 1a | RAW 264.7 | Cell Viability | 49.6 | [11] |

| Quinoline-arylamidine hybrid 1b | RAW 264.7 | Cell Viability | 39.1 | [11] |

| Quinoline-arylamidine hybrid 1e | RAW 264.7 | Cell Viability | 34.3 | [11] |

| Quinoline-arylamidine hybrid 1g | RAW 264.7 | Cell Viability | 1.6 | [11] |

Antibacterial Activity

The antibacterial potential of quinoline-2-carboxylic acid derivatives is typically assessed by determining their minimum inhibitory concentration (MIC) against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-phenyl-quinoline-4-carboxylic acid derivative 5a4 | Staphylococcus aureus | 64 | [12] |

| 2-phenyl-quinoline-4-carboxylic acid derivative 5a7 | Escherichia coli | 128 | [12] |

| Quinoline derivative 9 | Staphylococcus aureus | 0.12 | [13] |

| Quinoline derivative 9 | Salmonella typhi | 0.12 | [13] |

| Quinoline derivative 9 | Escherichia coli | 0.12 | [13] |

| Quinoline derivative 10 | Staphylococcus aureus | 0.24 | [13] |

| Quinoline derivative 10 | Salmonella typhi | 0.12 | [13] |

| Quinoline derivative 10 | Escherichia coli | 0.12 | [13] |

| 2-sulfoether-4-quinolone derivative 15 | Staphylococcus aureus | 0.8 µM | [13] |

| 2-sulfoether-4-quinolone derivative 15 | Bacillus cereus | 0.8 µM | [13] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinoline-2-carboxylic acid derivatives are mediated through the modulation of critical intracellular signaling pathways. Understanding these mechanisms is paramount for the rational design of next-generation therapeutics.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[8][10][14] Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[10][14] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[10] Certain quinoline derivatives, such as 8-(tosylamino)quinoline, have been shown to suppress the activation of NF-κB and its upstream signaling components, including IκBα, IKK, and Akt.[10]

Anticancer Effects via EGFR/HER-2 Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key members of the ErbB family of receptor tyrosine kinases.[6] Their overexpression and aberrant signaling are implicated in the development and progression of various cancers.[6] Ligand binding to EGFR or heterodimerization of EGFR and HER-2 triggers receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways ultimately promote cell proliferation, survival, and invasion.[6][15] Certain quinoline-based compounds have been designed as dual-target inhibitors of EGFR and HER-2, effectively blocking these oncogenic signals.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the therapeutic potential of quinoline-2-carboxylic acid derivatives.

Synthesis of Quinoline-2-Carboxylic Acid Amides and Esters

A common method for the synthesis of quinoline-2-carboxylic acid amides and esters involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an appropriate amine or alcohol.[16][17][18][19]

Protocol for Amide Synthesis via Acyl Chloride:

-

Acyl Chloride Formation: To a solution of quinoline-2-carboxylic acid in an inert solvent (e.g., toluene or DCM), add thionyl chloride or oxalyl chloride.[17] A catalytic amount of DMF can be added if using thionyl chloride.[17] The reaction mixture is typically heated or stirred at room temperature until the evolution of gas ceases.[17] The solvent and excess reagent are then removed under reduced pressure to yield the crude quinoline-2-carbonyl chloride.[17]

-

Amide Coupling: The crude acyl chloride is dissolved in a dry, inert solvent (e.g., DCM or THF) under an inert atmosphere.[17] In a separate flask, the desired amine and a base (e.g., triethylamine) are dissolved in the same solvent.[17] The amine solution is then added dropwise to the acyl chloride solution at 0°C.[17] The reaction is allowed to warm to room temperature and stirred for several hours.[17] Following an aqueous workup and purification by chromatography, the desired quinoline-2-carboxamide is obtained.[17]

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[1][20][21][22]

Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for attachment.[1][20]

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline-2-carboxylic acid derivative and incubate for a specified period (e.g., 48-72 hours).[1][22]

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[20][22]

-

Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[20]

-

Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.[20]

-

Solubilization and Absorbance Measurement: Air dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.[20][22] Measure the absorbance at approximately 510-540 nm using a microplate reader.[20][22] The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.[1]

In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production Assay

This assay screens for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[8]

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[8]

-

Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the quinoline-2-carboxylic acid derivative for 1 hour before stimulating with LPS (1 µg/mL).[9][11]

-

Incubation: Incubate the plates for 24 hours.[11]

-

Nitrite Quantification: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[9]

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium.[23][24][25][26]

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the quinoline-2-carboxylic acid derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).[23][24]

-

Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium.[24]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.[24]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[24]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[26]

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a lytic virus.[27][28][29][30][31]

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[27][28][29]

-

Virus Infection: Infect the cells with a known amount of virus in the presence of various concentrations of the quinoline-2-carboxylic acid derivative.[27][28]

-

Overlay: After an adsorption period, remove the virus-compound mixture and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[27][28][29]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[28][31]

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death).[27][28][30]

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.[31]

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant therapeutic potential of quinoline-2-carboxylic acid and its derivatives as a versatile scaffold for drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases, coupled with a growing understanding of their mechanisms of action, provides a strong foundation for further development.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline-2-carboxylic acid scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to identify novel mechanisms and potential biomarkers.

-

In Vivo Efficacy and Safety: Rigorous evaluation of lead compounds in relevant animal models of disease to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: Given the broad biological activity of the quinoline nucleus, investigating the potential of these derivatives in other therapeutic areas, such as neurodegenerative and metabolic diseases, is warranted.[3][32][33][34][35]

The continued exploration and development of quinoline-2-carboxylic acid derivatives hold great promise for the discovery of novel and effective therapies to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ajchem-a.com [ajchem-a.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 25. woah.org [woah.org]

- 26. apec.org [apec.org]

- 27. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 28. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 30. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

- 33. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 34. researchgate.net [researchgate.net]

- 35. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Bromoquinoline-2-carboxylic Acid: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 6-bromoquinoline-2-carboxylic acid, a valuable intermediate in medicinal chemistry and materials science. The described method is a robust and high-yielding procedure starting from 6-bromo-2-(tribromomethyl)quinoline.

Summary of Reaction Data

The following table summarizes the key quantitative data associated with the synthesis protocol.

| Starting Material | Reagents | Product | Yield | Purity Confirmation |

| 6-bromo-2-(tribromomethyl)quinoline | Concentrated Sulfuric Acid, Water | This compound | 96% | ¹H NMR, ES-LCMS |

Experimental Protocol

This protocol details the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to yield this compound.

Materials:

-

6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol)

-

Concentrated Sulfuric Acid (0.75 L)

-

Deionized Water (1.75 L for reaction, 3 L for precipitation)

Equipment:

-

Large reaction vessel with mechanical stirrer

-

Heating mantle with temperature control (oil bath)

-

Filtration apparatus (e.g., Buchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L).

-

Acid Addition: While stirring the suspension, slowly add concentrated sulfuric acid (0.75 L) over a period of 15 minutes.[1]

-

Heating: Heat the reaction mixture to 150 °C using an oil bath and maintain this temperature for 5 hours.[1]

-

First Precipitation and Filtration: After the reaction is complete, cool the mixture. The product will precipitate out of the solution. Collect the solid precipitate by filtration and wash it with water. Dry the collected solid to obtain the first crop of 6-bromo-2-quinolinecarboxylic acid (127.6 g).[1]

-

Second Precipitation: Dilute the filtrate with an additional 3 L of water to precipitate a second crop of the product.[1]

-

Second Filtration and Drying: Collect the second precipitate by filtration, wash with water, and dry. This yields an additional 55.7 g of the product.[1]

-

Combined Yield: The combined yield of 6-bromo-2-quinolinecarboxylic acid is 183.3 g, which corresponds to a 96% yield.[1]

Characterization Data: [1]

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J = 9 Hz, 1H), 8.38 (d, J = 2 Hz, 1H), 8.13 (d, J = 9 Hz, 1H), 8.06 (d, J = 9 Hz, 1H), 7.96 (m, 1H).

-

ES-LCMS: m/z 253 (M+H)⁺.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Strategies

While the detailed protocol above provides a direct and high-yielding method, it is worth noting that quinoline derivatives can be synthesized through various other named reactions. These are generally multi-component reactions that build the quinoline ring system from simpler precursors.

-

Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] The reaction is typically catalyzed by Brønsted or Lewis acids.[2]

-

Pfitzinger Reaction: This method produces substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[4][5][6][7] The mechanism involves the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound and subsequent cyclization.[4][8]

-

Doebner Reaction: This reaction serves as an alternative to the Pfitzinger reaction and synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[9]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. Doebner reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Preparation of Methyl 6-bromoquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl 6-bromoquinoline-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocols are based on established and reliable methods, ensuring high yield and purity of the final product.

Introduction

Methyl 6-bromoquinoline-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. The quinoline scaffold is a common feature in a wide range of biologically active molecules, and the presence of a bromine atom at the 6-position and a methyl ester at the 2-position provides versatile handles for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of this compound is typically achieved through a two-step process, starting with the preparation of 6-bromoquinoline-2-carboxylic acid, followed by its esterification.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of methyl 6-bromoquinoline-2-carboxylate.

| Step | Reaction | Starting Material | Product | Yield (%) | Purity/Analysis |

| 1 | Hydrolysis | 6-bromo-2-(tribromomethyl)quinoline | This compound | 96% | ¹H NMR, ES-LCMS (m/z 253 [M+H]⁺)[1] |

| 2 | Esterification | This compound | Methyl 6-bromoquinoline-2-carboxylate | 85% | ¹H NMR, ES-LCMS (m/z 267 [M+H]⁺)[2] |

Experimental Protocols

Step 1: Synthesis of this compound[1]

This protocol describes the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to yield this compound.

Materials:

-

6-bromo-2-(tribromomethyl)quinoline

-

Concentrated sulfuric acid

-

Water

Procedure:

-

In a suitable reaction vessel, prepare a suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L).

-

With stirring, slowly add concentrated sulfuric acid (0.75 L) to the suspension over a period of 15 minutes.

-

Heat the reaction mixture to 150 °C (oil bath temperature) and maintain this temperature for 5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the filter cake thoroughly with water.

-

Dry the solid to obtain the first crop of 6-bromo-2-quinolinecarboxylic acid (127.6 g).

-

Dilute the filtrate with water (3 L) to precipitate a second crop of the product.

-

Collect the second crop by filtration and dry. The combined yield of 6-bromo-2-quinolinecarboxylic acid is 183.3 g (96%).

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J = 9 Hz, 1H), 8.38 (d, J = 2 Hz, 1H), 8.13 (d, J = 9 Hz, 1H), 8.06 (d, J = 9 Hz, 1H), 7.96 (m, 1H).[1]

-

ES-LCMS: m/z 253 ([M+H]⁺).[1]

Step 2: Synthesis of Methyl 6-bromoquinoline-2-carboxylate[2]

This protocol details the esterification of this compound to produce the target compound, methyl 6-bromoquinoline-2-carboxylate.

Materials:

-

This compound

-

Methanol

-

Methanesulfonic acid

-

Sodium bicarbonate

-

Water

Procedure:

-

To a solution of this compound (331 g, 1.31 mol) in methanol (2 L), add methanesulfonic acid (22 mL, 33 g, 0.34 mol).

-

Heat the mixture to reflux and maintain for 6 hours.

-

Upon completion of the reaction, cool the mixture and neutralize it with an aqueous solution of sodium bicarbonate (29 g, 0.34 mol) in 350 mL of water.

-

Slowly cool the resulting suspension to 20 °C and stir overnight.

-

Collect the solid product by filtration.

-

Wash the filter cake with water (1 L).

-

Dry the solid in a vacuum oven at 50 °C for 3 days to yield methyl 6-bromo-2-quinolinecarboxylate (294 g, 85%).[2]

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H).[2]

-

ES-LCMS: m/z 267 (M+H)⁺.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process for methyl 6-bromoquinoline-2-carboxylate.

References

Application Notes and Protocols: 6-Bromoquinoline-2-carboxylic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid quinoline scaffold, substituted with a bromine atom and a carboxylic acid, provides two key points for chemical modification, making it a valuable intermediate in the synthesis of complex bioactive molecules. The bromine atom at the 6-position can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents, while the carboxylic acid at the 2-position is readily converted to amides, esters, and other functional groups. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential pharmaceutical agents, with a focus on its application in the development of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

The quinoline core is a prominent scaffold in a number of approved and investigational kinase inhibitors. Derivatives of this compound, particularly its amides, have been explored as potent inhibitors of receptor tyrosine kinases such as c-Met. The c-Met proto-oncogene product is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.

The general structure of these inhibitors often involves a quinoline core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents appended to modulate potency, selectivity, and pharmacokinetic properties. The synthesis of such molecules frequently involves the formation of an amide bond between the quinoline-2-carboxylic acid moiety and a substituted aniline.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a generic 6-bromo-N-(4-fluorophenyl)quinoline-2-carboxamide, a common scaffold in kinase inhibitors, starting from this compound.

| Step | Reaction | Starting Materials | Product | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | Acid Chlorination | This compound | 6-Bromoquinoline-2-carbonyl chloride | Thionyl chloride (SOCl₂), Toluene, Reflux | >95 (crude) | Not isolated |

| 2 | Amide Coupling | 6-Bromoquinoline-2-carbonyl chloride, 4-Fluoroaniline | 6-Bromo-N-(4-fluorophenyl)quinoline-2-carboxamide | Triethylamine (TEA), Dichloromethane (DCM), 0 °C to rt | 70-85 | >98 (after chromatography) |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinoline-2-carbonyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a reactive intermediate for subsequent amide coupling.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous toluene to the flask to form a slurry.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature with stirring.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).

-

Maintain the reflux for 2-4 hours, or until the reaction is complete (monitor by TLC by quenching an aliquot with methanol to form the methyl ester).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure.

-

The resulting crude 6-bromoquinoline-2-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of 6-Bromo-N-(4-fluorophenyl)quinoline-2-carboxamide

This protocol details the amide coupling of 6-bromoquinoline-2-carbonyl chloride with 4-fluoroaniline.

Materials:

-

6-Bromoquinoline-2-carbonyl chloride (crude from Protocol 1)

-

4-Fluoroaniline

-

Triethylamine (TEA) or other suitable base (e.g., DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere (e.g., nitrogen or argon)

-

Silica gel for column chromatography

-

Appropriate eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve 4-fluoroaniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 6-bromoquinoline-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Add the solution of the acid chloride dropwise to the cooled solution of the aniline and base with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until the reaction is complete (monitor by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 6-bromo-N-(4-fluorophenyl)quinoline-2-carboxamide.

Mandatory Visualizations

Signaling Pathway

Caption: MET Receptor Signaling Pathways and Inhibition.

Experimental Workflow

Caption: Synthesis of a Quinoline-2-carboxamide Derivative.

Application Notes and Protocols: 6-Bromoquinoline-2-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the applications of 6-Bromoquinoline-2-carboxylic acid and its derivatives in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom at the 6-position offers a versatile handle for synthetic modifications, enabling the development of novel therapeutic agents. This document covers the synthesis, biological activities, and relevant experimental protocols for researchers exploring the potential of this compound class.

Applications in Medicinal Chemistry

Derivatives of this compound have emerged as promising candidates in several therapeutic areas, particularly in oncology and infectious diseases. The core scaffold has been functionalized to generate a variety of derivatives, including amides and esters, which exhibit a range of biological activities.

Anticancer Activity

The 6-bromoquinoline moiety is a key feature in a number of compounds designed as anticancer agents. These derivatives often exert their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of 6-bromoquinolines and structurally related 6-bromoquinazolines have been investigated as inhibitors of several key kinases, including:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers, making it an attractive target for drug development.[1]

-

EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are crucial for tumor growth and angiogenesis. Dual inhibition of these pathways is a promising strategy in cancer therapy.

While specific data for a wide range of this compound derivatives is limited in publicly available literature, studies on closely related 6-bromoquinazoline derivatives provide valuable insights into the potential of this scaffold.

Quantitative Data

The following tables summarize the cytotoxic activity of various derivatives of 6-bromoquinazolines, which are structurally similar to 6-bromoquinoline-2-carboxamides and serve as a relevant proxy for the potential of this compound class.

Table 1: Cytotoxic Activity of 6-Bromoquinazoline Derivatives

| Compound ID | R Group | Cell Line | IC50 (µM) | Reference |

| 8a | -(CH₂)₃CH₃ | MCF-7 (Breast) | 15.85 ± 3.32 | [2] |

| 8a | -(CH₂)₃CH₃ | SW480 (Colon) | 17.85 ± 0.92 | [2] |

| 8e | 4-methylbenzyl | MCF-7 (Breast) | 35.14 ± 6.87 | [2] |

| 8e | 4-methylbenzyl | SW480 (Colon) | 63.15 ± 1.63 | [2] |

| 8d | 3-methylbenzyl | MCF-7 (Breast) | 59.15 ± 5.73 | [2] |

| 8d | 3-methylbenzyl | SW480 (Colon) | 72.45 ± 2.90 | [2] |

Note: The presented data is for 6-bromoquinazoline-4(3H)-one derivatives, which share a similar core structure with 6-bromoquinoline-2-carboxamides. This data is provided to illustrate the potential of the 6-bromo-N-heterocyclic scaffold in anticancer research.[2]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Derivatives of 6-bromoquinoline are being explored as inhibitors of the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

References

Synthesis of Novel Antimicrobial Agents from Quinoline-2-Carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimicrobial agents derived from quinoline-2-carboxylic acid. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potent antimicrobial effects.[1] This guide focuses on the synthesis of various classes of quinoline-2-carboxylic acid derivatives, their antimicrobial properties, and their potential mechanisms of action.

Overview of Synthetic Strategies

Quinoline-2-carboxylic acid serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with potential antimicrobial activity. The primary synthetic routes involve the initial activation of the carboxylic acid group, typically by converting it to an acid chloride, followed by reaction with various nucleophiles to introduce functionalities such as hydrazides, which can then be further modified to generate Schiff bases, thiazolidinones, and other heterocyclic systems.[2][3]

A general workflow for the synthesis of these derivatives is outlined below.

Caption: General synthetic workflow for quinoline-2-carboxylic acid derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and final compounds.

Synthesis of Quinoline-2-Carbohydrazide (Compound E1)

This protocol describes the synthesis of the key hydrazide intermediate from quinoline-2-carboxylic acid.[2]

Materials:

-

Quinoline-2-carboxylic acid (3 g, 0.015 mol)

-

Thionyl chloride (2 mL)

-

Absolute ethanol (5 mL)

-

Hydrazine hydrate (2 mL)

-

Round bottom flask

-

Reflux condenser

Procedure:

-

In a round bottom flask, mix quinoline-2-carboxylic acid with thionyl chloride.

-

Reflux the mixture for two hours.

-

Allow the mixture to cool to room temperature.

-

Carefully add absolute ethanol and reflux for an additional two hours.

-

Add hydrazine hydrate to the reaction mixture.

-

Cool the mixture, and the resulting solid precipitate is collected by filtration.

-

Recrystallize the solid product from ethanol to obtain pure quinoline-2-carbohydrazide (E1).

Synthesis of Schiff Bases (Compounds E10-E12)

This protocol outlines the synthesis of Schiff bases from the hydrazide intermediate.[2]

Materials:

-

Quinoline-2-carbohydrazide (E1) (2 g, 0.006 mol)

-

Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, N,N-dimethylaminobenzaldehyde) (0.006 mol)

-

Absolute ethanol (20 mL)

-

Glacial acetic acid (few drops)

-

Round bottom flask

-

Reflux condenser

Procedure:

-

Dissolve quinoline-2-carbohydrazide and the respective aromatic aldehyde in absolute ethanol in a round bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 7 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to allow the Schiff base product to precipitate.

-

Filter the solid, wash with cold distilled water, and dry.

-

Recrystallize the product from a suitable solvent like n-hexane.[2]

Synthesis of Thiazolidinone Derivatives (Compounds E13-E15)

This protocol describes the cyclization of Schiff bases to form thiazolidinone derivatives.[2][4]

Materials:

-

Schiff base (E10, E11, or E12) (0.001 mol)

-

Thioglycolic acid (2-mercaptoacetic acid) (0.1 mL)

-

Tetrahydrofuran (THF) (20 mL)

-

Round bottom flask

-

Reflux condenser

Procedure:

-

In a round bottom flask, add the Schiff base and thioglycolic acid to THF.

-

Reflux the reaction mixture for 14 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting solid is washed and purified to yield the thiazolidinone derivative.

Synthesis of Tetrazole Derivatives (Compounds E16-E18)

This protocol details the formation of tetrazole rings from Schiff bases.[2][5]

Materials:

-

Schiff base (E10, E11, or E12) (0.001 mol)

-

Sodium azide

-

Appropriate solvent

-

Round bottom flask

-

Reflux condenser

Procedure:

-

Dissolve the Schiff base in a suitable solvent in a round bottom flask.

-

Add sodium azide to the solution.

-